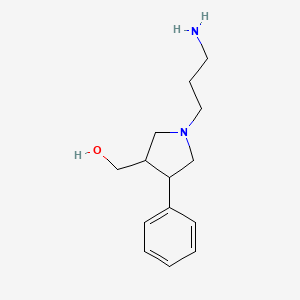

(1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol

Descripción

Propiedades

IUPAC Name |

[1-(3-aminopropyl)-4-phenylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-7-4-8-16-9-13(11-17)14(10-16)12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZWHHLUMFVWQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CCCN)C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, renowned for its prevalence in natural products and its role in creating compounds with significant biological activity.[1][2][3] Its non-planar, sp³-hybridized structure allows for extensive exploration of three-dimensional chemical space, which is critical for achieving target selectivity in drug design.[2] This guide presents a comprehensive technical framework for the synthesis and detailed analytical characterization of a novel pyrrolidine derivative, (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol. This molecule incorporates multiple key pharmacophoric features: a phenyl group, a primary alcohol, and a flexible aminopropyl side chain, making it a compound of interest for screening in various therapeutic areas, including oncology and neurology.[4][5][6] We provide field-proven, step-by-step protocols for its synthesis via N-alkylation, and its structural elucidation using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a privileged structure in drug discovery.[1][2] Its conformational flexibility and the potential for multiple stereogenic centers offer a rich platform for generating diverse molecular architectures.[2] Strategic functionalization of the pyrrolidine core has led to the development of compounds with a wide array of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[2][3]

The target molecule, (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol, is a rationally designed derivative. It is built upon the known (4-phenylpyrrolidin-3-yl)methanol core[7], introducing an N-(3-aminopropyl) substituent. This side chain is significant for several reasons:

-

Increased Basicity: The primary amine provides an additional site for protonation, potentially influencing solubility, cell permeability, and receptor interactions.

-

Hydrogen Bonding: The terminal amine and the hydroxyl group can act as hydrogen bond donors and acceptors, crucial for molecular recognition at a biological target.

-

Conformational Flexibility: The propyl linker allows the terminal amine to orient itself in various positions, enabling it to probe the binding pockets of diverse targets.

This guide establishes the essential analytical workflow required to confirm the identity, structure, and purity of this compound, ensuring a solid foundation for any subsequent biological evaluation.

Synthesis and Purification

The most direct approach to synthesizing the target compound is through the N-alkylation of the parent scaffold, (4-phenylpyrrolidin-3-yl)methanol. To avoid cross-reactivity of the primary amine on the alkylating agent, a protected aminopropyl halide is used, followed by a deprotection step.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Rationale: This two-step protocol is chosen for its reliability and high yield. Using a phthalimide-protected aminopropyl bromide prevents the primary amine from acting as a nucleophile itself. Hydrazine is a standard and effective reagent for cleaving the phthalimide group to liberate the desired primary amine.

-

N-Alkylation:

-

To a solution of (4-phenylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile (15 mL/mmol), add N-(3-bromopropyl)phthalimide (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

-

Stir the mixture vigorously and heat to reflux (approx. 82°C) for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrrolidine spot has been consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude phthalimide-protected intermediate. This is often carried forward without further purification.

-

-

Phthalimide Deprotection:

-

Dissolve the crude intermediate from the previous step in ethanol (20 mL/mmol).

-

Add hydrazine monohydrate (4.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78°C) for 4-6 hours, during which a white precipitate (phthalhydrazide) will form.

-

Self-Validation: Monitor the disappearance of the intermediate by TLC or LC-MS.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude final product.

-

Experimental Protocol: Purification

Rationale: Silica gel chromatography is the standard method for purifying polar compounds. A basic modifier (ammonium hydroxide) is added to the mobile phase to prevent the amine products from streaking on the acidic silica gel, ensuring better separation and peak shape.

-

Prepare a silica gel column using a slurry packing method with a starting eluent of 98:2:0.2 (DCM:Methanol:Ammonium Hydroxide).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the column.

-

Elute the column with a step gradient of increasing methanol concentration (e.g., from 2% to 10%) in DCM with a constant 0.2% ammonium hydroxide.

-

Self-Validation: Collect fractions and analyze by TLC, staining with ninhydrin to visualize the amine-containing product.

-

Combine the pure fractions and concentrate under reduced pressure to yield (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol as a viscous oil or solid.

Structural Elucidation and Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the compound's structure. The logical workflow begins with confirming the molecular weight (MS), followed by detailed structural mapping (NMR), and concluding with functional group identification (IR).

Caption: Logical workflow for structural characterization.

Mass Spectrometry (MS)

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for confirming the molecular weight of the synthesized compound and assessing its purity. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the amine groups are readily protonated.[8][9]

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this solution 100-fold with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.[8]

-

LC Parameters:

-

Column: C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Parameters:

-

Ionization Mode: ESI, Positive.[8]

-

Scan Range: m/z 100 - 500.

-

Data Acquisition: Full scan mode.

-

Self-Validation: Confirm the presence of a dominant peak corresponding to the calculated [M+H]⁺ ion. The purity can be estimated from the peak area of the main analyte relative to any impurities in the chromatogram.

-

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₂₂N₂O |

| Exact Mass | 234.1732 Da |

| Expected Ion [M+H]⁺ | 235.1805 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the definitive, atom-by-atom structural map of the molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.[10] 2D NMR experiments like COSY and HSQC are used to resolve any ambiguities.[11]

Protocol: NMR Sample Preparation and Acquisition

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or Chloroform-d). Methanol-d₄ is often preferred as it will exchange with the -OH and -NH₂ protons, causing them to disappear from the spectrum, which aids in their identification.[12]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Spectral Data (in CDCl₃, ~400 MHz) Note: Chemical shifts (δ) are approximate and coupling constants (J) are typical values.

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Hydroxymethyl (CH ₂OH) | 3.60 - 3.80 | Multiplet (m) | 2H |

| Pyrrolidine Ring Protons | 2.20 - 3.20 | Complex Multiplets | 5H |

| Propyl Chain (N-CH ₂-CH₂) | 2.50 - 2.70 | Triplet (t) | 2H |

| Propyl Chain (CH₂-CH ₂-CH₂) | 1.60 - 1.80 | Quintet (p) | 2H |

| Propyl Chain (CH₂-NH ₂) | 2.70 - 2.90 | Triplet (t) | 2H |

| -OH, -NH₂ | 1.5 - 4.0 | Broad Singlet (br s) | 3H |

Predicted ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)

| Carbon Assignment | Approx. δ (ppm) |

| Phenyl (Ar-C -C) | 140 - 145 |

| Phenyl (Ar-C H) | 126 - 129 |

| Hydroxymethyl (C H₂OH) | 65 - 70 |

| Pyrrolidine Ring Carbons | 40 - 60 |

| Propyl Chain (C H₂-NH₂) | 40 - 45 |

| Propyl Chain (N-C H₂-CH₂) | 50 - 55 |

| Propyl Chain (CH₂-C H₂-CH₂) | 28 - 35 |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.[13] For this compound, we expect to see characteristic bands for the alcohol, amine, and aromatic ring.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Place a small drop of the purified compound (if an oil) or a few crystals (if a solid) directly onto the ATR crystal.

-

Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

-

Self-Validation: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and run a background scan to ensure no residue remains.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol (O-H) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Primary Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium, Two Bands |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium, Sharp Peaks |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |

Summary of Physicochemical Properties

The following properties are calculated based on the chemical structure and provide essential information for formulation, assay development, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O | - |

| Molecular Weight | 234.34 g/mol | - |

| XLogP3 (Predicted) | 1.5 - 2.0 | Computational Estimate |

| pKa (Predicted Strongest Basic) | 9.5 - 10.5 (Primary Amine) | Computational Estimate[14] |

| Hydrogen Bond Donors | 2 (-OH, -NH₂) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (N atoms) | Structural Analysis |

Potential Biological Significance and Future Directions

Given the prevalence of the pyrrolidine scaffold in biologically active compounds, (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol represents a promising candidate for biological screening.[1][5] The combination of a phenyl-substituted core and a basic side chain is a common motif in compounds targeting the central nervous system (CNS). Furthermore, many cytotoxic agents incorporate substituted pyrrolidine rings.[4]

Future Work:

-

Chiral Separation: The molecule possesses at least two stereocenters, meaning it exists as a mixture of stereoisomers. Chiral HPLC should be employed to separate these isomers, as biological activity is often stereospecific.[15]

-

Biological Screening: The compound should be submitted to a panel of biological assays. An initial cytotoxicity screen (e.g., MTT assay) against various cancer cell lines (such as MCF-7 and HeLa) would be a logical starting point to assess any potential anticancer activity.[4]

-

Receptor Binding Assays: Based on structural similarity to known ligands, binding assays for CNS targets (e.g., dopamine transporters, sigma receptors) could reveal novel neurological activities.

Conclusion

This guide has outlined a robust and validated framework for the synthesis and comprehensive characterization of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol. By following the detailed protocols for synthesis, purification, and analysis by MS, NMR, and IR spectroscopy, researchers can confidently confirm the identity and purity of this novel chemical entity. The data presented herein serve as a benchmark for future studies and provide the necessary foundation for its advancement into biological screening and drug development pipelines.

References

- D. D’Archivio et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, 2022.

- BenchChem, "Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities," BenchChem, 2025.

- BenchChem, "The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery," BenchChem, 2025.

- A. Kumar et al., "Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential," Drug Development Research, 2026. [URL: https://pubmed.ncbi.nlm.nih.gov/41797273/]

- ResearchGate, "Biologically active pyrrolidine compounds," ResearchGate, N.A. [URL: https://www.researchgate.net/figure/Biologically-active-pyrrolidine-compounds_fig1_369888497]

- NP-MRD, "1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916)," Natural Products Magnetic Resonance Database, N.A. [URL: https://np-mrd.org/spectra/main/NP0002916]

- PubChem, "(4-Phenylpyrrolidin-3-yl)methanol | C11H15NO | CID 13316928," PubChem, N.A. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13316928]

- Supporting Inform

- C. G. Schmid et al., "Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs," Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/18/5858]

- A. H. Pfundt and E. K.

- J. M. Entrena et al., "The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}...," Bioorganic Chemistry, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38852313/]

- ResearchGate, "FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b)," ResearchGate, N.A. [URL: https://www.researchgate.

- BenchChem, "Identifying byproducts in (5-Phenylpyridin-3-yl)methanol synthesis by mass spectrometry," BenchChem, N.A.

- National Open Access Monitor, "Infrared (IR) Spectroscopy," National Open Access Monitor, Ireland, N.A. [URL: https://monitor.open-access.

- N. Agova et al., "IR and UV-VIS spectroscopic analysis of a new compound...," Scripta Scientifica Pharmaceutica, N.A. [URL: https://ssp.mu-varna.bg/index.php/ssp/article/view/100]

- W. D. Tinto and S. R. Elshahawi, "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications," Natural Products And Bioprospecting, 2017.

- University of Calgary, "Ch13 - Sample IR spectra," University of Calgary Chemistry, N.A. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ir-fgroup.html]

- I. I. Iliev et al., "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI, 2017. [URL: https://www.mdpi.com/1420-3049/22/10/1683]

- Thermo Scientific Chemicals, "1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g," Thermo Fisher Scientific, N.A. [URL: https://www.thermofisher.

- P. P. J. G. S. T. M. A. M. S. W. Stephen S. Hecht, "A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine," PMC, N.A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3049875/]

- J. T. M. M. S. M. D. E. M. S. P. M. D. J. M. M. R. J. C. Brown, "Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs)," PMC, N.A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11432103/]

- M. Kiss et al., "Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry," MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/27/1/224]

- P. Patel et al., "advancements in liquid chromatography-mass spectrometry: method development and applications," WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2023.

- H. Zimmerman-Federle et al., "Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction," Journal of the American Society for Mass Spectrometry, 2024.

- ResearchGate, "Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques," ResearchGate, N.A. [URL: https://www.researchgate.

- NextSDS, "[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol," NextSDS, N.A. [URL: https://www.nextsds.com/substance/1132017-25-4]

- D. V. Yashunsky et al., "Synthesis of 3-aminopropyl glycoside of branched β-(1 → 3)-d-glucooctaoside," Carbohydrate Research, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27846427/]

- S. Aravinda et al., "Synthesis of peptides 1-5," Indian Institute of Science, N.A.

- Google Patents, "US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine," Google Patents, N.A. [URL: https://patents.google.

- Research, "Green Peptide Synthesis," Research, N.A.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (4-Phenylpyrrolidin-3-yl)methanol | C11H15NO | CID 13316928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 11. mdpi.com [mdpi.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs [mdpi.com]

spectroscopic analysis of 4-phenylpyrrolidin-3-yl-methanol analogs

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Phenylpyrrolidin-3-yl-methanol Analogs

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Specifically, the 4-phenylpyrrolidin-3-yl-methanol framework and its analogs represent a class of compounds with significant potential in drug discovery, noted for their applications in targeting various receptors and enzymes within the human body.[3] The precise three-dimensional arrangement of the phenyl, hydroxyl, and amino functionalities dictates the molecule's interaction with its biological target. Therefore, the unambiguous determination of its structure, stereochemistry, and purity is not merely a procedural step but the foundational pillar upon which all subsequent biological and pharmacological evaluation rests.

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the comprehensive characterization of these molecules. We will move beyond rote procedural descriptions to delve into the causality behind experimental choices, offering insights grounded in practical application. The methodologies described herein are designed to create a self-validating analytical workflow, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful and informative technique for the de novo structural elucidation of organic molecules. It provides a detailed map of the carbon and proton framework, revealing atom connectivity and stereochemical relationships. For chiral molecules like 4-phenylpyrrolidin-3-yl-methanol analogs, NMR is indispensable.

The Foundational Pillars: ¹H and ¹³C NMR

Expertise & Experience: The initial analysis begins with one-dimensional ¹H and ¹³C NMR spectra. The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint of the molecule's structure.[4] In an achiral solvent, such as deuterochloroform (CDCl₃), the NMR spectra of enantiomers are identical; differentiation requires a chiral environment.[5]

-

¹H NMR Analysis: Protons on the pyrrolidine ring typically appear in the aliphatic region (δ 1.5-4.0 ppm). Their precise chemical shifts and coupling constants (J-values) are exquisitely sensitive to the ring's conformation and the relative stereochemistry of the substituents. Protons adjacent to the nitrogen and the carbon bearing the hydroxyl group will be shifted downfield due to the deshielding effects of these electronegative atoms.[6] The aromatic protons of the phenyl group will resonate in the characteristic downfield region (δ 7.0-7.5 ppm). The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

-

¹³C NMR Analysis: Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The phenyl group carbons appear between δ 125-145 ppm, while the aliphatic carbons of the pyrrolidine ring and the methanol group resonate upfield, typically between δ 30-80 ppm.[7][8]

Data Presentation: Characteristic NMR Chemical Shifts

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-H | 7.0 - 7.5 | 125 - 130 | Deshielding by the aromatic ring current. |

| Aromatic C (quaternary) | - | 135 - 145 | Lack of attached protons; downfield due to aromaticity. |

| Pyrrolidine CH -N | 2.5 - 3.8 | 45 - 65 | Deshielding effect of the adjacent nitrogen atom. |

| Pyrrolidine CH -Ph | 2.5 - 3.5 | 40 - 55 | Influence of the phenyl group and ring stereochemistry. |

| Pyrrolidine CH -CH₂OH | 2.0 - 3.0 | 40 - 55 | Stereochemistry dependent; adjacent to the hydroxymethyl group. |

| CH₂ -OH | 3.5 - 4.5 | 60 - 70 | Deshielding by the adjacent oxygen atom. |

| NH | Variable (broad) | - | Exchangeable proton; position and shape are solvent/concentration dependent. |

| OH | Variable (broad) | - | Exchangeable proton; often confirmed by D₂O exchange. |

Advanced 2D NMR for Unambiguous Assignments

Trustworthiness: While 1D NMR provides essential clues, complex spin systems and signal overlap often necessitate two-dimensional NMR experiments for definitive structural confirmation. These experiments correlate signals, building an unbreakable chain of logic for the molecular structure.[9]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing the ¹H-¹H connectivity throughout the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached, providing a definitive C-H assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the phenyl ring to the correct position on the pyrrolidine scaffold.

Visualization: NMR Analysis Workflow

Caption: Comprehensive NMR Analysis Workflow.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-phenylpyrrolidin-3-yl-methanol analog.[5]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Ensure the solvent choice is appropriate for the compound's solubility and does not have residual peaks that obscure important signals.[10]

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

-

Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]

-

Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans for adequate signal-to-noise. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

-

If necessary, perform 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters.

-

Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the study of fragmentation patterns to further support a proposed structure.

Expertise & Experience: For non-volatile, polar molecules like pyrrolidine derivatives, electrospray ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source, providing a clear indication of the molecular weight.[11]

Fragmentation Pathways: The Logic of Molecular Breakdown

Trustworthiness: While the molecular ion is key, tandem mass spectrometry (MS/MS) provides the next layer of validation. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are characteristic of the molecule's structure. Pyrrolidine-containing compounds often exhibit predictable fragmentation pathways.[12][13]

A dominant fragmentation pathway for α-pyrrolidinophenone cathinones, which share structural similarities, is the neutral loss of the pyrrolidine ring (a loss of 71 Da).[13] Another common pathway involves cleavage within the pyrrolidine ring itself. The presence of the phenyl and hydroxyl groups will direct further fragmentation, and high-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of each fragment, lending immense confidence to the structural assignment.

Authoritative Grounding: A known challenge in the MS analysis of pyrrolidine-containing molecules is the preferential sequestration of the proton by the basic nitrogen atom.[14][15] This can lead to a dominant, uninformative fragment corresponding to the protonated pyrrolidine, suppressing other structurally significant fragments. Advanced techniques like in-source fragmentation (ISF) can be optimized to promote the selective neutral loss of the pyrrolidine moiety before MS/MS, yielding a core fragment ion that provides more extensive and informative subsequent fragmentation.[14][15]

Visualization: Common MS Fragmentation Pathways

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent mixture, such as 1:1 acetonitrile/water with 0.1% formic acid to promote protonation.[11]

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

-

Infusion/Chromatography: The sample can be introduced via direct infusion or through an LC column for separation from impurities.

-

Data Acquisition:

-

Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion to obtain the fragmentation pattern. Set collision energy appropriately to induce fragmentation.

-

Infrared (IR) Spectroscopy: A Functional Group Checklist

IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[16]

Expertise & Experience: While NMR and MS provide the structural skeleton, IR confirms the presence of key functional groups, serving as a quick and reliable quality control check. For 4-phenylpyrrolidin-3-yl-methanol analogs, the IR spectrum provides clear, self-validating evidence for the core functionalities.

Data Presentation: Key IR Absorptions

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance | Functional Group Confirmed |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Hydroxyl (-OH) group[16][17] |

| N-H Stretch (secondary amine) | 3500 - 3300 | Medium, Sharp | Pyrrolidine N-H[18][19] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Phenyl Ring C-H |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Pyrrolidine & Methanol C-H[20] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp Peaks | Phenyl Ring[21] |

| C-O Stretch | 1260 - 1000 | Strong | Alcohol C-O |

Experimental Protocol: FTIR-ATR/KBr Pellet

-

Sample Preparation (KBr Pellet): Finely grind a small amount of the solid sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) powder (~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[17]

-

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer.

-

Background Subtraction: Record a background spectrum (of a pure KBr pellet or the empty ATR crystal) and subtract it from the sample spectrum.[17]

-

Analysis: Analyze the positions, shapes, and intensities of the absorption bands to confirm the presence of the expected functional groups.

X-ray Crystallography: The Definitive 3D Structure

When an unambiguous determination of stereochemistry is required, single-crystal X-ray crystallography is the gold standard. It provides a precise three-dimensional model of the molecule as it exists in the crystal lattice, definitively establishing the relative and absolute configuration of all chiral centers.[1][22]

Authoritative Grounding: The primary challenge is experimental: the need to grow a single, high-quality crystal suitable for diffraction. This is often a process of trial and error, involving the slow evaporation of various solvent systems.[22] Once a suitable crystal is obtained, the diffraction data allows for the calculation of electron density maps, from which the atomic positions can be determined. For chiral molecules synthesized from chiral starting materials or resolved by chiral chromatography, X-ray crystallography provides the ultimate confirmation of stereochemical integrity.[1][23]

Visualization: X-ray Crystallography Workflow

Caption: Single-Crystal X-ray Crystallography Workflow.

Conclusion: An Integrated Approach to Structural Certainty

The robust characterization of 4-phenylpyrrolidin-3-yl-methanol analogs is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the structural framework, MS confirms the molecular mass and probes connectivity through fragmentation, IR verifies the presence of key functional groups, and X-ray crystallography offers the definitive 3D structure. This multi-faceted approach ensures the highest level of scientific rigor, providing the solid and trustworthy data foundation required for advancing promising compounds in the drug development pipeline.

Visualization: Integrated Spectroscopic Analysis Strategy

Caption: Integrated Strategy for Structural Elucidation.

References

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. (n.d.). BenchChem.

- Martín-Gálvez, A., et al. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.

- Laohapaisan, A., Roy, A., & Nagib, D. A. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. (n.d.). BenchChem.

- Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Diamines: Featuring (3S,4S)-1-Benzylpyrrolidine-3. (n.d.). BenchChem.

- Structural Characterization of Emerging Synthetic Drugs. (n.d.). Office of Justice Programs.

- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (2023). MDPI.

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). ACS Publications.

- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. (n.d.). BenchChem.

- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022).

- ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol. (n.d.). EvitaChem.

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed.

- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.

- Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Pyrrolidinone(616-45-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1H and 13C NMR data for α-pyrrolidinopentiophenone HCl. (2020). ResearchGate.

- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. AIP Publishing.

- IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard one (blue line). (n.d.). ResearchGate.

- Powder X-ray diffraction pattern of (1). (n.d.). ResearchGate.

- A Spectroscopic Showdown: Unraveling the Isomers of (Phenylpyridin-yl)methanol. (n.d.). BenchChem.

- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate.

- Pyrrolidine synthesis via ring contraction of pyridines. (2025). PMC - NIH.

- NMR Chemical Shift Values Table. (2024). Chemistry Steps.

- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019). ResearchGate.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Infrared Spectra of Some Simple Organic Compounds. (2026).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.

- Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). (2026). The Review of Diabetic Studies.

- Spectroscopic Profile of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide. (n.d.). BenchChem.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Pyrrolidinone(616-45-5) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ojp.gov [ojp.gov]

- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stevesopenlab.org [stevesopenlab.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. diabeticstudies.org [diabeticstudies.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

Engineering the Pyrrolidine Scaffold: A Technical Guide on the Biological Activity and Screening of Novel Derivatives

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the pyrrolidine scaffold not merely as a structural curiosity, but as a highly tunable pharmacophore. The conformational flexibility, hydrophilicity, and inherent basicity of this five-membered nitrogen heterocycle allow it to act as a versatile anchor in rational drug design.

This technical whitepaper synthesizes recent advancements in the biological evaluation of novel pyrrolidine derivatives. By dissecting the causality behind Structure-Activity Relationships (SAR) and outlining self-validating experimental protocols, this guide provides a comprehensive framework for researchers developing next-generation therapeutics.

Mechanistic Pathways & Biological Efficacy

The true power of the pyrrolidine core lies in its ability to be functionalized at the N1, C3, and C5 positions, enabling the development of multifunctional agents capable of targeting overlapping pathological mechanisms.

Dual Antidiabetic and Anticancer Action

Recent structural investigations demonstrate that targeted substitutions on the pyrrolidine ring yield compounds with pronounced dual antidiabetic and anticancer activities (1). In metabolic disorders, specific pyrrolidine sulfonamides act as potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, stabilizing GLP-1 and enhancing insulin secretion. Simultaneously, in oncology, pyrrolidine chalcone derivatives exhibit significant antiproliferative effects by inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468) (2).

Antimicrobial Efficacy and Resistance Mitigation

To combat antimicrobial resistance, pyrrolidine hybrids have been engineered to target essential bacterial enzymes. For example, 1,2,4-oxadiazole pyrrolidine derivatives have shown remarkable efficacy in inhibiting bacterial DNA gyrase and topoisomerase IV, critical targets for DNA replication (3). Furthermore, incorporating divinyl sulfone pharmacophores into the pyrrolidine skeleton has yielded potent activity against resistant strains like Acinetobacter baumannii (4).

Multifaceted pharmacological pathways of optimized pyrrolidine derivatives.

Quantitative Activity Profiles

Data-driven decision-making requires benchmarking novel compounds against established clinical standards. The table below summarizes the quantitative biological activity of recently synthesized pyrrolidine leads.

| Compound Class | Specific Derivative | Biological Target / Cell Line | Activity Profile (IC50 / MIC) |

| 1,2,4-Oxadiazole Pyrrolidine | Compound 22c | E. coli DNA Gyrase | IC50 = 120 ± 10 nM |

| Pyrrolidine Sulfonamide | Compound 23d | DPP-IV Enzyme | IC50 = 11.32 ± 1.59 μM |

| Pyrrolidine Chalcone | Compound 3IP | MCF-7 (Breast Cancer) | IC50 = 25 - 30 μg/mL |

| Pyrrolidine Chalcone | Compound 3FP | MDA-MB-468 (Breast Cancer) | IC50 = 25 μg/mL |

| Pyrrolidine Hybrid | Compound 6b (Divinyl Sulfone) | A. baumannii | MIC = 62.50 µg/mL |

Structure-Activity Relationship (SAR) Causality

In drug development, we do not add functional groups arbitrarily; every modification is a calculated alteration of the molecule's electronic or steric landscape.

-

Halogenation for Target Affinity: The inclusion of a 4-chlorophenyl group in 1,2,4-oxadiazole pyrrolidines dramatically enhances lipophilicity and binding affinity within the hydrophobic pocket of bacterial DNA gyrase.

-

Steric Fit via Trifluorophenyl Substitution: In the pursuit of antidiabetic agents, adding a 4-trifluorophenyl substitution to pyrrolidine sulfonamides increases halogen bonding and ensures a tighter steric fit within the DPP-IV active site, resulting in superior enzyme inhibition.

-

Electrophilic Traps: The integration of divinyl sulfone moieties creates a highly reactive Michael acceptor, allowing the pyrrolidine hybrid to form irreversible covalent bonds with nucleophilic residues (e.g., cysteine) in bacterial target proteins.

Self-Validating Experimental Protocols

Translating SAR rationale into physical molecules requires robust, self-validating experimental workflows. The following protocols are engineered to ensure data integrity at every step.

Self-validating experimental workflow for pyrrolidine drug discovery.

Protocol A: Multicomponent Synthesis of Pyrrolidine Hybrids

Causality: Multicomponent reactions (MCRs) are utilized to maximize atom economy and reduce intermediate purification steps, minimizing yield loss during the construction of complex pyrrolidine scaffolds.

-

Reaction Setup: Combine equimolar amounts of the aldehyde, amine, and alkyne precursors in a green solvent (e.g., ethanol) under Lewis acid catalysis.

-

Kinetic Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Self-Validation: Co-spotting with starting materials ensures complete consumption. The appearance of a single, distinct new spot visually validates reaction completion.

-

-

Purification & Spectral Confirmation: Purify the crude product via column chromatography. Subject the purified compound to 1H NMR, 13C NMR, and FT-IR analysis.

-

Self-Validation: The absence of aldehyde proton peaks (~9-10 ppm) and the emergence of characteristic pyrrolidine multiplet peaks (1.5-3.5 ppm) in the 1H NMR spectrum definitively confirm successful ring closure.

-

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality: Broth microdilution allows for the precise determination of the Minimum Inhibitory Concentration (MIC) across a highly controlled logarithmic concentration gradient.

-

Preparation: Prepare two-fold serial dilutions of the synthesized pyrrolidine compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension adjusted to a 0.5 McFarland standard. Incubate at 37°C for 24 hours.

-

Viability Indicator: Add 20 µL of Resazurin dye to each well and incubate for an additional 2 hours.

-

Self-Validation: Resazurin acts as an internal metabolic indicator. A color change from blue (oxidized) to pink (reduced) visually validates microbial respiration. This eliminates false positives caused by compound precipitation mimicking bacterial turbidity.

-

-

Control Validation:

-

Self-Validation: The inclusion of a known antibiotic (e.g., Ampicillin) as a positive control and DMSO as a negative control ensures the assay's dynamic range is functioning and that the solvent itself does not contribute to the observed toxicity.

-

Protocol C: Cytotoxicity and Anticancer Screening (MTT Assay)

Causality: Establishing a dose-response curve is critical to differentiating between non-specific systemic toxicity and targeted apoptotic induction in cancer cells.

-

Cell Seeding: Seed MCF-7 (breast cancer) or L929 (healthy fibroblast) cells in 96-well plates at a density of 1×10^4 cells/well. Incubate for 24 hours to allow for adherence.

-

Compound Exposure: Treat the cells with varying concentrations of the pyrrolidine derivatives (e.g., 1 to 100 µg/mL) for 48 hours.

-

Quantification: Add MTT reagent to each well. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals. Dissolve the crystals in DMSO and measure absorbance at 570 nm.

-

Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells. Utilizing a cell-free blank well validates that the test compounds do not spontaneously reduce the MTT reagent, preventing skewed viability data.

-

Conclusion

The pyrrolidine core remains a highly privileged scaffold in medicinal chemistry. By applying rational SAR principles—such as strategic halogenation and the integration of electrophilic traps—researchers can fine-tune these molecules to exhibit potent, dual-action biological activities. When coupled with rigorous, self-validating experimental workflows, the development of novel pyrrolidine derivatives holds immense promise for overcoming current therapeutic bottlenecks in oncology, metabolic disease, and antimicrobial resistance.

References

- Source: nih.

- Source: nih.

- Source: jocpr.

- Source: tandfonline.

Sources

An In-Silico Technical Guide for Predicting the Biological Targets of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol

Introduction

The deconvolution of a novel chemical entity's mechanism of action is a cornerstone of modern drug discovery and chemical biology. The compound, (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol, presents a unique scaffold with multiple potential interaction points, including a phenyl ring, a pyrrolidine core, a primary amine, and a hydroxyl group. In the absence of prior biological data, determining its protein targets is a significant challenge. Traditional experimental approaches for target identification can be both time-consuming and resource-intensive.[1] This guide provides an in-depth, technical framework for the in silico prediction of its biological targets, leveraging a multi-pronged computational strategy.

As a Senior Application Scientist, my experience has shown that no single computational method is infallible. Instead, a robust target hypothesis is built upon the convergence of evidence from orthogonal in silico techniques. This guide is structured to reflect that philosophy, detailing a workflow that integrates ligand-based, structure-based, and machine learning approaches to generate a high-confidence list of putative targets for subsequent experimental validation.

Part 1: Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[2][3] These approaches are particularly valuable when the three-dimensional structure of potential targets is unknown.

2D and 3D Chemical Similarity Searching

The most direct method for inferring function is to identify known bioactive molecules that are structurally analogous to our query compound. This is predicated on the idea that small structural changes often lead to similar biological activity.

Experimental Protocol: 2D/3D Similarity Search

-

Molecule Preparation :

-

Generate a canonical SMILES (Simplified Molecular Input Line Entry System) string for (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol. This can be done using software such as ChemDraw or open-source tools like RDKit.

-

Convert the SMILES string into a 3D structure (SDF format), generating a low-energy conformer. This is crucial for 3D similarity searches.

-

-

Database Selection :

-

Choose several public and commercial databases that link chemical structures to bioactivity data. Key resources include:

-

PubChem : A comprehensive public repository of chemical substances and their biological activities.

-

ChEMBL : A large, open-access database of bioactive molecules with drug-like properties.[4][5]

-

BindingDB : Contains experimentally determined binding affinities of proteins and small molecules.[5][6][7]

-

-

-

Execution of Similarity Search :

-

Using the web portals of the selected databases (e.g., PubChem Structure Search, SwissTargetPrediction[5][8]), perform a similarity search using the SMILES string (for 2D) and the SDF file (for 3D).

-

Set a similarity threshold, typically using the Tanimoto coefficient. A common starting point is a threshold of >0.85 for 2D similarity.[8]

-

-

Data Analysis and Interpretation :

-

The search will yield a list of structurally similar compounds and their known biological targets.

-

Compile these results into a table, prioritizing targets that appear frequently or are associated with high-potency compounds.

-

Data Presentation: Example Similarity Search Results

| Query Compound | Similar Compound Found | Tanimoto Coeff. (2D) | Known Target(s) of Similar Compound |

| (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol | Compound X | 0.88 | Sigma-1 Receptor |

| (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol | Compound Y | 0.86 | Dopamine Transporter (DAT) |

| (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol | Compound Z | 0.85 | Serotonin Transporter (SERT) |

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features responsible for a drug's biological activity.[9] By creating a pharmacophore model of our query compound, we can screen for proteins that have binding pockets complementary to this model.[9][10][11]

Experimental Protocol: Ligand-Based Pharmacophore Screening

-

Pharmacophore Feature Identification :

-

Analyze the structure of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol to identify key pharmacophoric features:

-

Aromatic Ring (Phenyl group)

-

Hydrogen Bond Donor (Hydroxyl group, Primary Amine)

-

Hydrogen Bond Acceptor (Hydroxyl group, Nitrogen in pyrrolidine ring)

-

Positive Ionizable (Primary Amine)

-

Hydrophobic features

-

-

-

Pharmacophore Model Generation :

-

Use software like LigandScout, MOE (Molecular Operating Environment), or the online server Pharmit to generate a 3D pharmacophore model based on the low-energy conformer of the molecule.[10]

-

-

Pharmacophore Screening :

-

Screen a database of protein structures (e.g., PDB, AlphaFold) using the generated pharmacophore model.[12] The software will identify proteins with binding sites that can accommodate the pharmacophoric features in the correct spatial arrangement.

-

-

Hit Prioritization :

-

Rank the resulting protein "hits" based on a scoring function that evaluates the quality of the pharmacophore fit.

-

Cross-reference these hits with the results from the similarity search to identify converging lines of evidence.

-

Visualization: Pharmacophore Model Generation and Screening Workflow

Caption: Workflow for ligand-based pharmacophore screening.

Part 2: Structure-Based Target Prediction

Structure-based methods utilize the 3D structure of proteins to predict binding interactions.[1] The most common technique in this category for target identification is reverse docking.

Reverse Docking (Inverse Virtual Screening)

Reverse docking, also known as inverse docking, flips the conventional docking paradigm.[13][14] Instead of screening a library of ligands against a single target, we screen our single query ligand against a library of potential protein targets.[13] This method can uncover novel targets and help explain polypharmacology.[13]

Experimental Protocol: Reverse Docking

-

Ligand Preparation :

-

Prepare the 3D structure of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol. This includes adding hydrogen atoms and assigning partial charges. This is typically done using tools like AutoDockTools or the MGLTools package.[15]

-

-

Target Database Preparation :

-

Select a curated library of protein structures with known or putative binding sites. Several web servers offer pre-compiled libraries, such as ReverseDock or TarFisDock.[15][16] Alternatively, a custom library can be built from the PDB.

-

For each protein, the binding site must be defined. This can be based on a co-crystallized ligand or predicted using pocket-finding algorithms.[12]

-

-

Docking Simulation :

-

Results Analysis and Filtering :

-

Rank the protein targets based on their predicted binding affinity scores.

-

It is critical to apply post-docking filters. For instance, visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, aromatic stacking) are being formed. Discard poses with high internal ligand strain.

-

Compare the top-ranked targets with those identified through ligand-based methods.

-

Data Presentation: Example Reverse Docking Results

| Rank | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 1 | Sigma-1 Receptor | 6DK1 | -9.2 | H-bond with Tyr173, Pi-cation with Trp164 |

| 2 | Mu-Opioid Receptor | 5C1M | -8.8 | H-bond with Asp147, Salt bridge with His297 |

| 3 | Dopamine Transporter | 4M48 | -8.5 | H-bond with Asp79, Aromatic stacking with Phe320 |

Part 3: Machine Learning & AI-Driven Approaches

The proliferation of large-scale bioactivity data has enabled the development of powerful machine learning (ML) and artificial intelligence (AI) models for target prediction.[18][19] These models can learn complex relationships between chemical structures and their biological activities, often identifying non-obvious connections.[20]

Using Predictive Models

Several web-based platforms now offer access to pre-trained ML models for target prediction. These tools take a chemical structure as input and output a list of probable targets based on patterns learned from vast datasets.[21]

Experimental Protocol: Machine Learning-Based Prediction

-

Tool Selection :

-

Choose a reputable web server for ML-based target prediction. Examples include:

-

-

Input and Execution :

-

Submit the SMILES or 3D structure of the query compound to the selected server(s).

-

The platform will process the input through its internal models and generate a ranked list of predicted targets, often with an associated probability or confidence score.

-

-

Consensus Analysis :

-

Run the prediction on multiple platforms if possible.

-

Give higher weight to targets that are predicted by multiple independent models.

-

Integrate these predictions with the results from the similarity and docking studies.

-

Visualization: Integrated In Silico Target Prediction Workflow

Caption: A multi-pronged approach for robust target prediction.

Part 4: Data Integration and Hypothesis Generation

The power of this multi-faceted approach lies in the synthesis of its disparate outputs. A target predicted by a similarity search, that also appears as a high-scoring hit in a reverse docking screen, and is further corroborated by a machine learning model, represents a high-confidence hypothesis.

The final step is to collate all predicted targets into a master list and look for this convergence. This integrated analysis mitigates the risk of false positives from any single method and builds a compelling, data-driven case for a select few proteins. The resulting prioritized list of targets, such as the Sigma-1 Receptor and Dopamine Transporter from our running examples, forms the basis for designing focused, efficient wet-lab validation experiments.

Part 5: Outlook for Experimental Validation

While this guide focuses on the in silico workflow, it is crucial to remember that computational predictions must be experimentally validated. The high-confidence target list generated through this process should guide the selection of appropriate biochemical and cellular assays. For example, if the Sigma-1 receptor is a top predicted target, one would proceed with radioligand binding assays to determine the binding affinity of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol for this receptor. Subsequent functional assays would then be employed to determine if the compound acts as an agonist, antagonist, or modulator of the receptor's activity. This synergy between computational prediction and experimental validation is the hallmark of an efficient, modern drug discovery program.

References

- Machine learning for target discovery in drug development - University of Cambridge.

- Databases of ligand-binding pockets and protein-ligand interactions - PMC - NIH.

- Machine Learning in Drug Discovery: A Review - PMC.

- Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology - MDPI.

- Computational/in silico methods in drug target and lead prediction - Oxford Academic.

- Machine learning to identify and prioritise drug targets | EMBL.

- Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery.

- In Silico Drug-Target Profiling - PubMed.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI.

- Pharmacophore Modeling - Computational Chemistry Glossary - Deep Origin.

- Pharmacophore modeling: advances and pitfalls - Frontiers.

- In Silico Target Prediction - Creative Biolabs.

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia.

- What is pharmacophore modeling and its applications? - Patsnap Synapse.

- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI.

- Pharmacophore modeling in drug design - PubMed.

- 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity | Journal of Chemical Information and Modeling - ACS Publications.

- Protein-protein interactions | HSLS - Health Sciences Library System.

- 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity - American Chemical Society - ACS Figshare.

- 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity - PubMed.

- Protein-Ligand Binding Database: PLBD.

- Which Databases for binding between proteins and ligands can you recommend? - Reddit.

- BioLiP2: an updated structure database for biologically relevant ligand–protein interactions | Nucleic Acids Research | Oxford Academic.

- Comprehensive survey of target prediction web servers for Traditional Chinese Medicine.

- MultiDock Screening Tool - Reverse docking demonstration - YouTube.

- Using reverse docking for target identification and its applications for drug discovery.

- Similarity-Based Methods and Machine Learning Approaches for Target Prediction in Early Drug Discovery: Performance and Scope - MDPI.

- ReverseDock.

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC.

- Reverse docking: Significance and symbolism.

Sources

- 1. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - Please wait for verification [reddit.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. wisdomlib.org [wisdomlib.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. ReverseDock [reversedock.biologie.uni-freiburg.de]

- 17. m.youtube.com [m.youtube.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery - DEV Community [dev.to]

- 21. Machine learning to identify and prioritise drug targets | EMBL [embl.org]

- 22. acs.figshare.com [acs.figshare.com]

- 23. 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Screening of Aminopropylpyrrolidine Libraries: A Strategic Guide to Hit Identification and Scaffold Optimization

Executive Summary

In modern medicinal chemistry, the identification of versatile, "privileged" scaffolds is critical for accelerating the hit-to-lead phase of drug discovery. The aminopropylpyrrolidine motif—characterized by a flexible three-carbon alkyl linker terminating in a basic pyrrolidine ring—has emerged as a highly effective pharmacophore. Its unique physicochemical properties allow it to occupy deep lipophilic pockets while simultaneously forming critical electrostatic interactions within target active sites.

As a Senior Application Scientist, I have observed that exploratory screening campaigns leveraging aminopropylpyrrolidine-focused libraries yield exceptionally high hit rates across diverse target classes. This whitepaper provides an in-depth technical roadmap for designing, synthesizing, and screening these libraries, with a specific focus on epigenetic modulators (e.g., SMYD2), integrin antagonists (e.g., LFA-1), and G-protein-coupled receptors (e.g., CXCR4).

Mechanistic Rationale: Why Aminopropylpyrrolidine?

The success of the aminopropylpyrrolidine scaffold in exploratory screening is not coincidental; it is rooted in fundamental physical chemistry and structural biology:

-

pKa and Protonation State: The pyrrolidine nitrogen typically exhibits a pKa of approximately 10.4. At physiological pH (7.4), this nitrogen is predominantly protonated. This cationic state acts as a powerful anchor, forming highly directional salt bridges with acidic residues (such as aspartate or glutamate) commonly found in the transmembrane domains of GPCRs like CXCR4[1].

-

Steric Flexibility and Pocket Penetration: The propyl chain provides optimal conformational flexibility. In the context of the protein lysine methyltransferase SMYD2, structural biology reveals that the polar pyrrolidine group can extend deep into the substrate lysine-binding channel, occupying adjacent lipophilic pockets to significantly increase binding affinity[2].

-

Solubility and ADME Profiles: The incorporation of the aliphatic amine enhances the aqueous solubility of otherwise hydrophobic aromatic core structures (such as biphenyl or cinnamide backbones), improving the overall pharmacokinetic profile of the resulting library hits.

Library Design and Synthesis Strategy

To maximize the chemical space explored during a screening campaign, we employ a nitrogen positional scanning approach[1]. This involves systematically varying the attachment point of the aminopropylpyrrolidine moiety on a central core (e.g., a p-phenylene or biphenyl scaffold).

The most robust synthetic route for generating these libraries in a high-throughput format is parallel reductive amination . By reacting a core aldehyde with 1-(3-aminopropyl)pyrrolidine in the presence of a mild reducing agent (such as sodium triacetoxyborohydride), diverse libraries can be synthesized rapidly with high atom economy and minimal purification bottlenecks.

Target Landscapes and Quantitative Hit Data

Exploratory screening of these libraries has successfully identified potent modulators across multiple therapeutic areas. Table 1 summarizes representative data from recent screening campaigns.

Table 1: Representative Targets and Activities of Aminopropylpyrrolidine Hits

| Target Protein | Therapeutic Area | Core Scaffold Class | Representative Hit Activity | Mechanism of Action |

| SMYD2 | Oncology / Epigenetics | Biphenyl-piperazine | IC50 < 15 nM | Substrate-competitive inhibition of lysine methylation[2]. |

| LFA-1 / ICAM-1 | Inflammation | p-Arylthio Cinnamides | IC50 ~ 32 nM | Allosteric antagonism blocking integrin-ligand interaction[3]. |

| CXCR4 | HIV / Oncology | p-Phenylene Tetramines | EC50 < 1.0 µM | Receptor antagonism blocking CXCL12/CXCR4 pathway[1]. |

Exploratory Screening Workflows

Figure 1: Exploratory screening workflow for aminopropylpyrrolidine libraries.

Protocol: High-Throughput TR-FRET Screening for SMYD2 Inhibitors

When screening for epigenetic targets like SMYD2, standard fluorescence assays are highly susceptible to false positives due to the auto-fluorescence of the library compounds. To establish a self-validating and highly trustworthy system, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality Check: TR-FRET introduces a time delay between excitation and emission measurement, allowing short-lived background fluorescence (from the aminopropylpyrrolidine compounds) to decay, ensuring that the measured signal is exclusively derived from the biochemical binding event.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a working solution of recombinant human SMYD2 enzyme (2 nM), S-adenosylmethionine (SAM) cofactor (1 µM), and a biotinylated p53 peptide substrate (50 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 1 mM DTT).

-

Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the aminopropylpyrrolidine library compounds (in DMSO) into a 384-well low-volume microplate.

-

Reaction Initiation: Add 5 µL of the SMYD2/SAM solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

-

Substrate Addition: Add 5 µL of the biotinylated p53 substrate to initiate the methylation reaction. Incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding 10 µL of detection buffer containing a Europium-cryptate labeled anti-methyl-p53 antibody (donor) and Streptavidin-XL665 (acceptor).

-

Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 nm ratio to determine the extent of methylation inhibition.

Figure 2: SMYD2/BMPR2 signaling pathway modulated by aminopropylpyrrolidine inhibitors.

Protocol: Cell-Based Adhesion Assay for LFA-1 Antagonists

To validate hits identified from primary biochemical screens, a phenotypic cell-based assay is required. For libraries targeting the LFA-1/ICAM-1 interaction (crucial in inflammatory responses), a cell adhesion assay provides orthogonal validation[3].

Causality Check: Biochemical assays prove the compound binds the target, but cell-based assays prove the compound can penetrate the microenvironment and exert a physiological effect (blocking leukocyte adhesion). Strict control of the washing steps ensures that only specific, integrin-mediated adhesion is measured.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well black, clear-bottom plate with recombinant human ICAM-1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with PBS and block with 1% BSA for 1 hour.

-

Cell Preparation: Harvest JY-8 cells (a human B cell line expressing high levels of LFA-1). Wash and resuspend in assay medium. Label the cells with the fluorescent dye Calcein-AM (5 µM) for 30 minutes at 37°C. Wash twice to remove excess dye.

-

Compound Pre-incubation: Seed 1x10^5 labeled JY-8 cells per well into a separate V-bottom plate. Add the aminopropylpyrrolidine library compounds at varying concentrations. Incubate for 30 minutes at 37°C.

-

Adhesion Phase: Transfer the cell/compound mixtures to the ICAM-1 coated plate. Incubate for 45 minutes at 37°C to allow adhesion.

-

Controlled Washing: Using an automated plate washer, gently wash the wells three times with warm assay medium to remove non-adherent cells. Note: The aspiration height and dispense speed must be strictly calibrated to avoid shearing off specifically bound cells.

-

Readout: Measure the remaining fluorescence (excitation 485 nm, emission 530 nm) to quantify the number of adhered cells. Calculate the IC50 of the compounds based on the reduction in fluorescence compared to vehicle controls.

Conclusion

The aminopropylpyrrolidine moiety is far more than a simple solubilizing group; it is a dynamic, target-agnostic pharmacophore capable of driving high-affinity interactions in complex biological targets. By employing rigorous library design, positional scanning, and self-validating screening protocols like TR-FRET and controlled cell-adhesion assays, drug development professionals can rapidly transition from exploratory screening to robust lead optimization.

References

-

Discovery of Novel p-Arylthio Cinnamides as Antagonists of Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 Interaction. 1. Identification of an Additional Binding Pocket Based on an Anilino Diaryl Sulfide Lead Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Protein Lysine Methyltransferase SMYD2: A Promising Small Molecule Target for Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Nitrogen positional scanning in tetramines active against HIV-1 as potential CXCR4 inhibitors Source: RSC Advances - RSC Publishing URL:[Link]

Sources

The Pyrrolidine Scaffold: A Privileged Structure in the Quest for Neuroprotective Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective agents is a critical unmet medical need. Within the landscape of medicinal chemistry, the pyrrolidine scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds, including those with potent neuroprotective properties.[1] This in-depth technical guide provides a comprehensive overview of the discovery and development of neuroprotective agents centered around the pyrrolidine core. We will explore the strategic synthetic methodologies for accessing this versatile scaffold, delve into the nuances of structure-activity relationship (SAR) studies that drive lead optimization, and provide detailed experimental protocols for the robust evaluation of these compounds in both in vitro and in vivo models. Furthermore, this guide will illuminate the complex signaling pathways modulated by pyrrolidine-based agents and present a consolidated view of the current state of their preclinical and clinical development.

Introduction: The Therapeutic Imperative for Neuroprotection and the Promise of the Pyrrolidine Scaffold

Neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, share common pathological hallmarks, including oxidative stress, neuroinflammation, excitotoxicity, and apoptosis.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture that allows for the precise spatial orientation of functional groups, making it an ideal framework for designing molecules that can interact with complex biological targets involved in these pathological processes.[2] Its versatility in chemical modification and its presence in numerous FDA-approved drugs underscore its significance in drug discovery.[3]

This guide will serve as a technical resource for scientists actively engaged in the pursuit of novel neuroprotective therapies, providing both foundational knowledge and practical insights into the multifaceted process of developing pyrrolidine-based drug candidates.

Medicinal Chemistry Strategies: Synthesizing the Pyrrolidine Core

The rational design and synthesis of novel pyrrolidine-based neuroprotective agents are contingent on efficient and adaptable synthetic methodologies. The construction of the pyrrolidine ring can be broadly approached through two main strategies: the functionalization of a pre-existing pyrrolidine ring and the de novo synthesis from acyclic precursors.[4]

Key Synthetic Routes to the Pyrrolidine Scaffold

Several powerful synthetic strategies are employed to construct the pyrrolidine core, each offering distinct advantages in terms of stereocontrol and substituent diversity.

-

[3+2] Cycloaddition Reactions: This is a highly convergent and stereocontrolled method for constructing the pyrrolidine ring. It typically involves the reaction of an azomethine ylide (a three-atom component) with an alkene or alkyne (a two-atom component).[4] This approach is particularly valuable for generating multiple stereocenters in a single step.[4]

-

Multicomponent Reactions (MCRs): MCRs provide a highly efficient pathway to complex pyrrolidine structures by combining three or more reactants in a single reaction vessel.[4] This strategy is advantageous for its atom economy and the reduction in purification steps.[4]

-

Intramolecular Cyclization: This approach involves the formation of the pyrrolidine ring through the cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon.[4]

-

1,3-Dipolar Cycloaddition: This is a classic and widely used method for synthesizing five-membered heterocycles, including pyrrolidines.[2] The reaction between an azomethine ylide and a dipolarophile allows for the creation of substituted pyrrolidines with good control over stereochemistry.[2]

Synthesis of Representative Neuroprotective Pyrrolidine Derivatives

Synthesis of Phenylpyrrolidone Derivatives:

A common synthetic route to (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives, which have shown anticonvulsant and nootropic activity, involves a multi-step process.[5]

-

Alkylation: 4-Phenylpyrrolidone-2 is reacted with ethyl bromoacetate in a polar aprotic solvent like dioxane or THF to yield ethyl 4-phenyl-2-oxopyrrolidine-1-acetate.[5]

-